![molecular formula C20H18ClFN2O2S B2783287 2-(2-chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide CAS No. 1421530-61-1](/img/structure/B2783287.png)
2-(2-chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the chlorophenoxy and fluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, chlorophenoxy, and fluorophenyl groups would significantly influence its three-dimensional shape and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The thiazole ring, chlorophenoxy, and fluorophenyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, density, and solubility .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One notable application of similar structures involves their role as neurokinin-1 (NK1) receptor antagonists, which have implications in the treatment of emesis and depression. These compounds show high affinity and oral activity, indicating potential for clinical administration in treating nausea and depressive disorders (Harrison et al., 2001).
Structural Characterization and Crystallography
Structural characterization of related compounds, such as fluoro and chlorophenyl-thiazole derivatives, has provided insights into their crystalline structures. These studies facilitate the understanding of molecular conformations and interactions, which are crucial for the design of pharmaceutical agents (Kariuki et al., 2021).
Antimicrobial Properties
Compounds with similar frameworks have been explored for their antibacterial and antifungal activities. This research demonstrates the potential of these compounds in developing new antimicrobial agents, particularly those with specific modifications that could enhance their efficacy against biofilm-forming bacteria (Baranovskyi et al., 2018).
Antitumor Activity
The antitumor potential of related compounds has been investigated, with certain derivatives showing significant activity against lung cancer and melanoma cell lines. This indicates the possibility of utilizing such compounds in cancer therapy, highlighting the importance of structural features in their anticancer properties (Sławiński & Brzozowski, 2006).
Pesticide Residue Formation
Research has also touched on the transformation of related herbicides in soil, leading to hybrid residues. This work underscores the environmental impact of chemical interactions in agricultural settings, providing a basis for understanding the behavior of chemical compounds in nature (Bartha, 1969).
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)14-7-3-5-9-16(14)22)11-23-19(25)13(2)26-17-10-6-4-8-15(17)21/h3-10,13H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLREZQSFYDRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C(C)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide |
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